Vindorosin

Übersicht

Beschreibung

Vindorosine is a natural compound that has a blood vessel relaxation effect. The underlying mechanisms possibly involve the inhibition of Ca(2+) entry via L-type Ca(2+) channels in vascular smooth muscles .

Synthesis Analysis

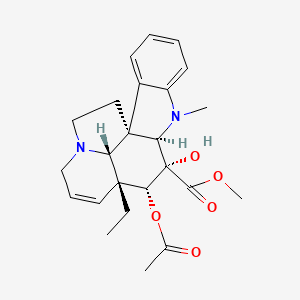

The asymmetric total synthesis of vindorosine is detailed based on a unique intramolecular [4 + 2]/ [3 + 2] cycloaddition cascade of 1,3,4-oxadiazoles inspired by the natural product structures . The synthesis of vindorosine from tabersonine in yeast-expressing heterologous biosynthetic genes is of particular interest but has not reached high production scales to date .Molecular Structure Analysis

The molecular structure of vindorosine is based on a unique intramolecular [4 + 2]/ [3 + 2] cycloaddition cascade of 1,3,4-oxadiazoles .Chemical Reactions Analysis

The key reaction in the synthesis of vindorosine introduced three rings and four C-C bonds central to the pentacyclic ring system setting all six stereocenters and introducing essentially all the functionality found in the natural products in a single step . The reaction is based on a unique intramolecular [4+2]/ [3+2] cycloaddition cascade of 1,3,4-oxadiazoles .Physical And Chemical Properties Analysis

Vindorosine has a molecular formula of C24H30N2O5. It has a density of 1.3±0.1 g/cm3, a boiling point of 532.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C. Its molar refractivity is 114.8±0.4 cm3, and it has a molar volume of 320.8±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthese von Indolalkaloiden

Vindorosin ist ein Indolalkaloid vom Aspidosperma-Typ, das aus den Blättern von Catharanthus roseus isoliert wurde . Es besitzt ein hochfunktionelles pentazyklisches Indolinskelett und sechs benachbarte Stereozentren . Aufgrund seiner komplexen und interessanten chemischen Struktur war es Gegenstand der Syntheseforschung von mindestens 15 Forschungsgruppen .

Vorläufer von Antitumormitteln

this compound dient als Vorläufer für die therapeutisch wichtigen Antitumormittel Vinblastin und Vincristin . Diese Medikamente werden zur Behandlung vieler Krankheiten eingesetzt, darunter Tumore und Krebs .

3. Hemmung der Zellmigration und -invasion Untersuchungen haben gezeigt, dass this compound die Migration und Invasion von MDA-MB-231-Brustkrebszellen hemmen kann . Dies geschieht möglicherweise durch die Hemmung von Matrixmetalloproteinasen (MMP-2- und MMP-9-Enzyme), die wichtige Enzyme für den Abbau der extrazellulären Matrix und der Basalmembran sind und wichtige Mediatoren für die Migration und Invasion von Tumorzellen sind .

Metabolic Engineering für die Medikamentenproduktion

Strategien des Metabolic Engineering wurden eingesetzt, um this compound aus Tabersonin mit Saccharomyces cerevisiae als Wirt zu produzieren . Diese Arbeit stellt einen wichtigen Schritt in den Engineering-Bemühungen dar, de-novo-biosynthetische Pfade für Vindolin, Vinblastin und Vincristin zu etablieren .

Bioassay-gestützte Fraktionierung

this compound wurde in der potentesten Fraktion von Catharanthus roseus-Blättern durch bioassay-gestützte Fraktionierung unter Verwendung von UPLC-ESI-QTOF-MS/MS-spektrometrischen und 1H-NMR-spektroskopischen Datenanalysen identifiziert .

Docking-Studie

Eine Docking-Studie von Vindolin, this compound und Vincristin zeigte starke Bindungsinteraktionen an den aktiven Zentren der MMP-2- und MMP-9-Proteine . Dies deutet darauf hin, dass diese Verbindungen potenzielle Inhibitoren dieser Enzyme sein könnten, die eine entscheidende Rolle bei der Krebsmetastasierung spielen .

Wirkmechanismus

Target of Action

Vindorosine, also known as Demethoxyvindoline, is a complex indole alkaloid that is derived from the plant Catharanthus roseus . It serves as a precursor to the therapeutically important anticancer drugs, vinblastine, and vincristine . The primary targets of Vindorosine are cancer cells, where it exhibits potent antitumor action .

Mode of Action

It is known that it interacts with its targets (cancer cells) by disrupting the microtubule network within the cells, which is crucial for cell division and proliferation . This disruption leads to cell cycle arrest and ultimately cell death, thereby inhibiting the growth of cancer cells .

Biochemical Pathways

The biosynthesis of Vindorosine from tabersonine involves a series of enzymatic reactions . It starts with the hydroxylation by the tabersonine 16-hydroxylase 2 (T16H2), followed by O-methylation by the 16-hydroxytabersonine O-methyltransferase (16OMT), resulting in the formation of 16-hydroxytabersonine and 16-methoxytabersonine . 16-Methoxytabersonine is then sequentially catalyzed by T3O (tabersonine 3-oxygenase; CYP71D1V2)/T3R (tabersonine 3-reductase; ALDH1), NMT (3-hydroxy-16-methoxy-2,3-dihydrotabersonine-N-methyltransferase), D4H (desacetoxyvindoline-4-hydroxylase), and DAT (deacetylvindoline-4-O-acetyltransferase), leading to the biosynthesis of vindoline .

Pharmacokinetics

It is known that vindorosine, like other alkaloids, is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The result of Vindorosine’s action is the inhibition of cancer cell growth. By disrupting the microtubule network within the cells, Vindorosine causes cell cycle arrest and cell death, thereby inhibiting the proliferation of cancer cells .

Action Environment

The action of Vindorosine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Vindorosine, which in turn can influence its absorption and distribution within the body. Additionally, factors such as temperature and humidity can affect the stability of Vindorosine .

Zukünftige Richtungen

The future directions for vindorosine research could involve further exploration of its therapeutic applications, particularly its potential use as an anticancer drug . Additionally, the development of yeast strains for high-yield production of vindorosine from tabersonine could be a key area of focus .

Eigenschaften

IUPAC Name |

methyl 11-acetyloxy-12-ethyl-10-hydroxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-5-22-11-8-13-26-14-12-23(18(22)26)16-9-6-7-10-17(16)25(3)19(23)24(29,21(28)30-4)20(22)31-15(2)27/h6-11,18-20,29H,5,12-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASWULSUPROHRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC=CC=C45)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966694 | |

| Record name | Methyl 4-(acetyloxy)-3-hydroxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5231-60-7 | |

| Record name | Vindorosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-(acetyloxy)-3-hydroxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

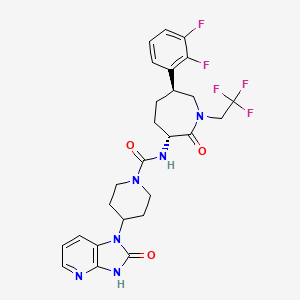

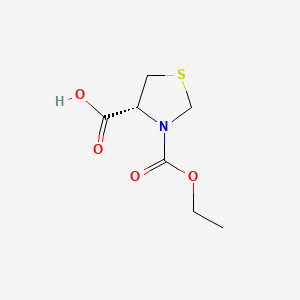

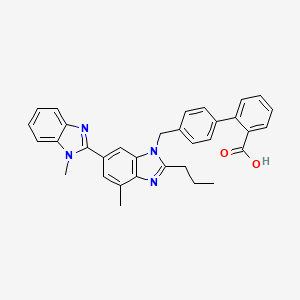

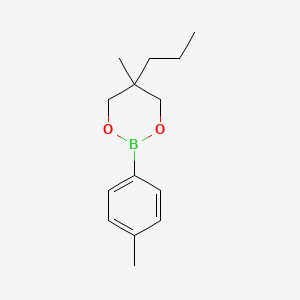

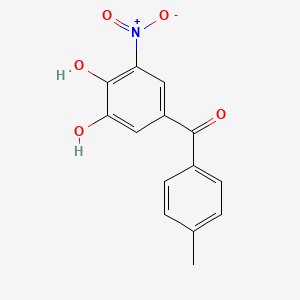

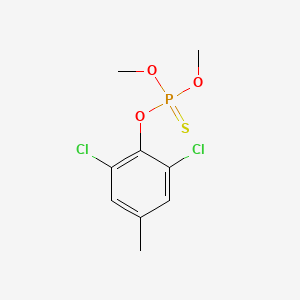

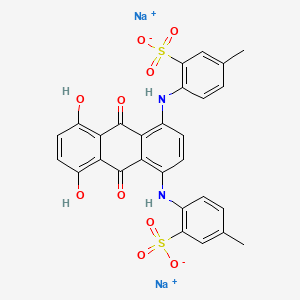

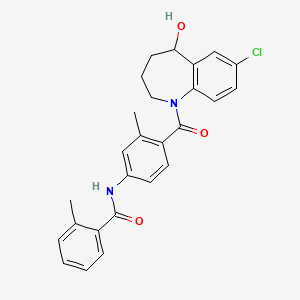

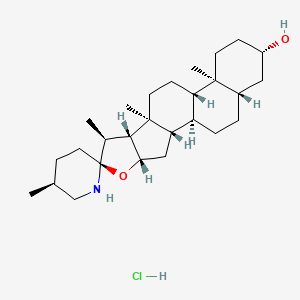

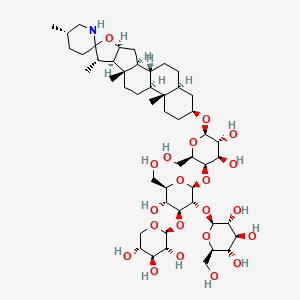

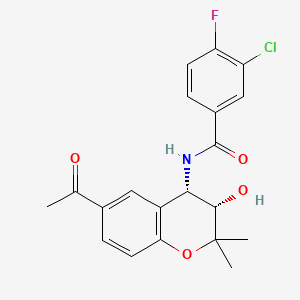

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrole-2-carboxaldehyde, 5,5'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-(3-hydroxypropyl)-3-methyl-](/img/structure/B1682991.png)

![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)